(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone
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Overview
Description
(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperazine ring, a benzothiepin moiety, and a butenedioic acid group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone typically involves multiple steps, including the formation of the benzothiepin core, the introduction of the piperazine ring, and the attachment of the butenedioic acid group. Common synthetic routes may involve:
Formation of Benzothiepin Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of Butenedioic Acid Group: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzothiepin moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiepin and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone shares structural similarities with other compounds containing piperazine and benzothiepin moieties.
- Other Piperazine Derivatives : Compounds like 1-(4-methylpiperazin-1-yl)ethanone.
- Other Benzothiepin Derivatives : Compounds like 5,6-dihydrobenzobbenzothiepin-3-yl derivatives.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
55301-76-3 |
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Molecular Formula |
C25H28N2O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone |
InChI |
InChI=1S/C21H24N2OS.C4H4O4/c1-15(24)16-7-8-21-18(13-16)19(23-11-9-22(2)10-12-23)14-17-5-3-4-6-20(17)25-21;5-3(6)1-2-4(7)8/h3-8,13,19H,9-12,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZGSVWLFDZAHUNW-BTJKTKAUSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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